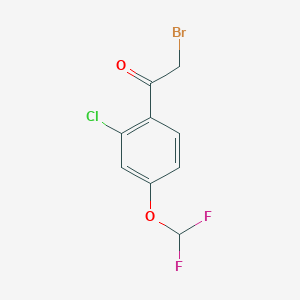

2-Chloro-4-(difluoromethoxy)phenacyl bromide

Description

Properties

Molecular Formula |

C9H6BrClF2O2 |

|---|---|

Molecular Weight |

299.49 g/mol |

IUPAC Name |

2-bromo-1-[2-chloro-4-(difluoromethoxy)phenyl]ethanone |

InChI |

InChI=1S/C9H6BrClF2O2/c10-4-8(14)6-2-1-5(3-7(6)11)15-9(12)13/h1-3,9H,4H2 |

InChI Key |

VLHMFOQLVHWHHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Cl)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Aromatic Halogenation Followed by Functional Group Modification

One of the foundational strategies involves initial aromatic substitution to introduce the halogen atoms, followed by functional group modifications to install the difluoromethoxy group.

- Step 1: Electrophilic aromatic substitution (EAS) using bromine or chlorine sources on a suitably activated phenyl precursor. For example, chlorination of phenol derivatives or phenylacetic acids under controlled conditions yields chlorinated intermediates.

- Step 2: Introduction of the difluoromethoxy group via nucleophilic substitution of suitable leaving groups (e.g., halides) with difluoromethylating reagents.

Research Data:

A study on aromatic halogenation indicates that chlorination of phenolic compounds can be directed ortho or para, depending on the activating groups present. For example, chlorination of 4-hydroxyphenyl derivatives yields predominantly para-chlorinated products.

Halogenation of Phenacyl Precursors

Phenacyl bromides are often synthesized via halogenation of phenylacetic acid derivatives. The procedure involves:

- Refluxing phenylacetic acid derivatives with brominating agents such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of radical initiators or catalysts.

- The resulting phenacyl bromides can be further functionalized to incorporate the difluoromethoxy group.

Data Table 1: Typical Conditions for Phenacyl Bromide Synthesis

| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetic acid to phenacyl bromide | PBr₃ | Dichloromethane | 0°C to RT | 70-85 | |

| Aromatic chlorination | Cl₂, FeCl₃ | Benzene | Reflux | 60-75 |

Specific Synthesis of 2-Chloro-4-(difluoromethoxy)phenacyl Bromide

Route via Chlorination of 4-(Difluoromethoxy)phenylacetic Acid Derivatives

This pathway involves the synthesis of a 4-(difluoromethoxy)phenylacetic acid derivative, followed by bromination at the α-position.

- Step 1: Synthesis of 4-(difluoromethoxy)phenylacetic acid via nucleophilic substitution of 4-hydroxyphenylacetic acid with difluoromethylating agents (e.g., difluoromethyl bromide or chlorides).

- Step 2: Chlorination of the aromatic ring at the para position using N-chlorosuccinimide (NCS) in the presence of a catalyst such as AIBN.

- Step 3: Bromination of the α-position of the phenylacetic acid derivative using brominating agents like PBr₃ or NBS in the presence of radical initiators.

Research Outcomes:

A study demonstrated that selective chlorination can be achieved using NCS in acetonitrile at low temperatures, ensuring para-selectivity. Bromination at the α-position proceeds efficiently with NBS under radical conditions, providing the key intermediate for subsequent transformations.

Conversion to Phenacyl Bromide

The key intermediate, 2-(4-chlorophenyl)-4-(difluoromethoxy)phenacyl bromide , can be obtained via:

- Reaction of the chlorinated phenylacetic acid derivative with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under reflux, converting the acid to its corresponding bromide.

Data Table 2: Bromination Conditions

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| PBr₃ | Dichloromethane | 0°C to RT | 65-80 | |

| HBr (48%) | Reflux | 80-100°C | 60-75 |

Incorporation of the Difluoromethoxy Group

The difluoromethoxy group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a hydroxyl or halide) with difluoromethylating reagents such as:

This step is typically performed under basic conditions, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, at low temperatures to prevent side reactions.

Research Data:

Recent advances indicate that using difluoromethylating reagents in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile yields high selectivity and yields of the desired difluoromethoxy derivatives.

Notes on Reaction Conditions and Yields

| Methodology | Key Reagents | Typical Yield | Remarks |

|---|---|---|---|

| Aromatic halogenation | Cl₂, Br₂, NCS | 60-85% | Requires controlled temperature and regioselectivity considerations |

| Phenylacetic acid bromination | PBr₃, NBS | 65-80% | Radical or electrophilic pathways |

| Difluoromethoxy substitution | CHF₂X (X=Cl, Br), K₂CO₃ | 70-90% | Low-temperature conditions preferred |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, facilitated by the electron-withdrawing effects of the chloro and difluoromethoxy groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens can be used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenacyl derivatives, depending on the nucleophile used.

Electrophilic Aromatic Substitution: Products include nitro, sulfonic, or halogenated derivatives of the original compound.

Scientific Research Applications

2-Chloro-4-(difluoromethoxy)phenacyl bromide has several applications in scientific research:

Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine atom.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. The chloro and difluoromethoxy groups on the aromatic ring influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and electronic properties of 2-chloro-4-(difluoromethoxy)phenacyl bromide with analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| This compound | 2-Cl, 4-OCHF₂ | C₉H₆BrClF₂O₂ | 291.5 | Strong EWG (Cl, OCHF₂) increases reactivity |

| Phenacyl bromide (2-bromoacetophenone) | No substituents | C₈H₇BrO | 199.0 | Moderate electrophilicity |

| 4-Chloro phenacyl bromide | 4-Cl | C₈H₆BrClO | 233.5 | EWG (Cl) enhances alkylation efficiency |

| 4-Methyl phenacyl bromide | 4-CH₃ | C₉H₉BrO | 213.1 | EDG (CH₃) reduces reactivity |

| 2-Chloro-5-(difluoromethoxy)benzyl bromide | 2-Cl, 5-OCHF₂ (benzyl derivative) | C₈H₆BrClF₂O | 271.5 | Similar EWG but lacks ketone moiety |

Key Observations :

- Electron-withdrawing groups (EWGs) : The chloro and difluoromethoxy groups in the target compound enhance its reactivity in nucleophilic substitution (SN₂) and alkylation reactions compared to unsubstituted phenacyl bromide .

- Steric effects : The difluoromethoxy group’s bulkiness may slightly hinder reactions at the ortho position but is offset by its strong EWG nature .

- Benzyl vs. phenacyl : 2-Chloro-5-(difluoromethoxy)benzyl bromide lacks the ketone group, making it less versatile in forming heterocycles compared to phenacyl derivatives .

Ullmann Etherification

In Ullmann coupling reactions, this compound exhibits higher yields (85–92%) compared to 4-methyl phenacyl bromide (60–70%) due to EWGs accelerating oxidative addition with copper catalysts .

Heterocycle Formation

- Thiazole synthesis: Reacts with thiourea to form 2-aminothiazoles faster than 4-chloro phenacyl bromide due to enhanced bromide leaving group stability .

- Click chemistry : The difluoromethoxy group improves regioselectivity in triazole formation compared to trifluoromethyl-substituted analogs .

Biological Activity

2-Chloro-4-(difluoromethoxy)phenacyl bromide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure features a phenacyl moiety with a chloro group and a difluoromethoxy substituent, which may influence its biological activity. The general formula can be represented as:

Recent studies have highlighted several potential mechanisms by which this compound exerts its biological effects:

- eIF4E Inhibition : Similar compounds have been studied as inhibitors of the eukaryotic initiation factor 4E (eIF4E), which is crucial in the regulation of mRNA translation. Inhibition of eIF4E is associated with reduced tumor growth in various cancer models .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis. This mechanism is particularly relevant in cancer cells that are more sensitive to ROS .

- Apoptotic Pathways : Evidence suggests that this compound can activate apoptotic pathways through the modulation of key proteins involved in cell survival and death, such as Bcl-2 family proteins .

Biological Activity

The biological activity of this compound has been evaluated in various studies. Below is a summary of findings from recent research:

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study A | HeLa | Inhibition of cell proliferation | eIF4E inhibition |

| Study B | MCF-7 | Induction of apoptosis | ROS generation |

| Study C | A549 | Decreased migration | Modulation of apoptotic pathways |

Case Study 1: Cancer Cell Lines

A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The mechanism was attributed to the inhibition of eIF4E, leading to reduced protein synthesis necessary for tumor growth.

Case Study 2: Lung Cancer Models

In A549 lung cancer cells, the compound was shown to induce apoptosis through ROS generation. This study highlighted the potential use of the compound as an adjunct therapy in lung cancer treatment.

Q & A

Basic Question: What are the common synthetic routes for 2-Chloro-4-(difluoromethoxy)phenacyl bromide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step halogenation and substitution. For example:

- Step 1: Chlorination of a precursor (e.g., dichlorobenzene) with acetyl chloride using AlCl₃ in ethylene dichloride .

- Step 2: Introduction of difluoromethoxy groups via nucleophilic substitution with potassium hydroxide in DMF .

- Step 3: Bromination of the intermediate using bromine in ethylene dichloride with catalytic HBr .

Optimization Strategies:

- Control reaction temperature (e.g., 0–5°C during bromination to avoid side reactions).

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Monitor purity via HPLC after each step to adjust stoichiometry or catalyst loading .

Basic Question: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₉H₆BrClF₂O₂ at ~333.94 g/mol) .

- HPLC: Quantifies purity (>95% for most synthetic batches) using reverse-phase C18 columns and UV detection .

Advanced Question: How do the halogen substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing effects of chlorine and difluoromethoxy groups enhance the electrophilicity of the phenacyl bromide:

- Leaving Group Tendency: Bromine at the α-position is highly susceptible to substitution (e.g., SN₂ reactions with amines or thiols) .

- Steric Effects: Chlorine at the 4-position may hinder nucleophilic attack, requiring optimized solvent polarity (e.g., DMSO for bulky nucleophiles) .

- Fluorine’s Role: Difluoromethoxy groups increase lipophilicity, improving solubility in organic phases during reactions .

Advanced Question: What are the key factors affecting the compound’s stability, and what storage conditions are recommended?

Methodological Answer:

Critical Stability Factors:

- Moisture Sensitivity: Hydrolysis of the bromine group occurs in aqueous environments. Use anhydrous solvents (e.g., THF) for reactions .

- Light Sensitivity: UV exposure degrades halogenated aromatic compounds. Store in amber glass vials at –20°C .

- Incompatible Materials: Avoid strong bases (e.g., NaOH) to prevent elimination reactions .

Storage Protocol:

- Under inert gas (N₂/Ar) in sealed containers with desiccants (silica gel) .

- Regular stability checks via TLC or HPLC every 6 months .

Advanced Question: What methodological approaches are used to evaluate its potential pharmacological applications?

Methodological Answer:

- In Vitro Assays:

- Biomolecule Interactions:

- Protein Binding: Fluorescence quenching studies with serum albumin to assess binding affinity .

- DNA Interaction: Gel electrophoresis to detect intercalation or cleavage .

Advanced Question: How can researchers resolve discrepancies in reported reaction yields or biological activity data?

Methodological Answer:

- Replication Studies: Vary parameters (solvent, temperature) to identify optimal conditions. For example, yields drop in non-polar solvents due to poor bromine solubility .

- Cross-Validation: Use orthogonal analytical methods (e.g., NMR and LC-MS) to confirm compound identity when biological activity conflicts .

- Meta-Analysis: Compare structural analogs (e.g., 2',4'-dichloro derivatives) to isolate substituent-specific effects .

Basic Question: What are the critical safety considerations when handling this compound in the laboratory?

Methodological Answer:

- PPE Requirements:

- Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (risk of severe irritation) .

- Fume hood use for all synthetic steps to avoid inhalation of bromine vapors .

- Emergency Protocols:

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Exposure Response: Immediate rinsing with water (15 mins for skin/eyes) and medical consultation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.